N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Description
N-[4-(1,3-Benzoxazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a benzamide derivative featuring two critical structural motifs: a 1,3-benzoxazole moiety attached to a phenyl group and a piperidine sulfonyl group linked to the benzamide core. This compound’s molecular formula is C₂₅H₂₃N₃O₄S, with a molecular weight of ~469.5 g/mol.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c29-24(18-10-14-21(15-11-18)33(30,31)28-16-4-1-5-17-28)26-20-12-8-19(9-13-20)25-27-22-6-2-3-7-23(22)32-25/h2-3,6-15H,1,4-5,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSBTUMHUAPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling with Piperidine: The benzoxazole derivative is then coupled with piperidine-1-sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N4-Lauroylsulfathiazole (N-[4-[(2-thiazolylamino)sulfonyl]phenyl]dodecanamide)
- Key Features : Combines a sulfathiazole backbone with a lauroyl (dodecanamide) chain.
- Molecular Weight : ~407.5 g/mol.
- Comparison : The lauroyl chain may improve lipophilicity compared to the target compound’s piperidine sulfonyl group, which likely enhances water solubility. Sulfathiazole derivatives are classically antibacterial, but the target compound’s benzoxazole-piperidine combination may broaden its therapeutic scope .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
- Key Features : Contains a benzenesulfonamide group linked to a pyrazolo-pyrimidinyl chromene system.
- Molecular Weight : 616.9 g/mol.
- Comparison: The chromene-pyrimidine core offers distinct electronic properties compared to the benzoxazole in the target compound.
Benzamide, 4-((4-Methyl-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-
- Key Features: Incorporates a methylpiperazinyl group and a pyrimidinyl-aminophenyl system.
- Molecular Weight : ~450.6 g/mol.
- Comparison: The piperazine ring (vs. This structural variation could influence kinase inhibition profiles .
Functional Group Analysis
Sulfonamide Variations
Heterocyclic Core Differences
- 1,3-Benzoxazole (target compound): Exhibits planar rigidity, favoring DNA intercalation or topoisomerase inhibition.
- Pyrazolo-pyrimidine (): Offers multiple hydrogen-bonding sites for kinase or protease targeting.
- Thiazole (): Common in antimicrobial agents but less versatile in targeting eukaryotic enzymes .
Data Table: Key Comparative Metrics
Research Findings and Inferences
- Synthesis Routes : The target compound’s benzoxazole and sulfonamide groups suggest synthesis via nucleophilic substitution or coupling reactions, similar to (oxadiazole formation) and (sulfathiazole acylation) .
- Bioactivity Predictions : Benzoxazole derivatives often show antitumor activity (e.g., topoisomerase II inhibition), while piperidine sulfonamides are explored for serotonin receptor modulation. The combination may synergize for dualmechanism anticancer effects .
- ADME Profile : The piperidine sulfonyl group likely improves pharmacokinetics over lauroyl or isopropyl analogs, reducing metabolic instability .
Biological Activity
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₃N₃O₂S
- Molecular Weight : 299.35 g/mol
- CAS Number : 27337-45-7
1. Antibacterial Activity
Several studies have indicated that compounds containing benzoxazole and piperidine moieties exhibit notable antibacterial properties. For instance, derivatives of benzoxazole have been shown to be effective against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| This compound | E. coli | Moderate |
2. Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are important in managing urinary tract infections.
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC₅₀ (µM) |
|---|---|---|
| Compound C | AChE | 2.14 ± 0.003 |
| Compound D | Urease | 1.13 ± 0.003 |
| This compound | AChE | TBD |
3. Pharmacological Potential
Research indicates that the piperidine and sulfonamide functionalities contribute to the pharmacological effectiveness of this compound. Piperidine derivatives are known for their diverse biological activities, including analgesic, anti-inflammatory, and antitumor effects .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on synthesized compounds similar to this compound demonstrated strong antibacterial activity against Staphylococcus aureus. The compound was tested alongside standard antibiotics, showing comparable results.
Case Study 2: Inhibition of Acetylcholinesterase
In a separate investigation focused on enzyme inhibition, the compound was found to inhibit AChE with an IC₅₀ value significantly lower than that of the control drug used in the study. This suggests its potential utility in neurodegenerative disease treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
